molecular formula C15H15N3OS B5782955 N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide

N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide

Katalognummer B5782955
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: CZXYJHLBFLETIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide, also known as TIBO, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of HIV/AIDS. TIBO belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which target the reverse transcriptase enzyme of the human immunodeficiency virus (HIV).

Wirkmechanismus

N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide inhibits the reverse transcriptase enzyme of HIV by binding to a hydrophobic pocket near the enzyme's active site. This prevents the enzyme from converting the viral RNA into DNA, thereby inhibiting the replication of the virus. N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been shown to be highly selective for the reverse transcriptase enzyme of HIV, with little or no effect on other cellular enzymes.
Biochemical and physiological effects:
N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been found to have a low toxicity profile and does not cause significant side effects in vitro or in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been found to have a long half-life in the body, which allows for once-daily dosing.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high purity. N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been extensively studied for its mechanism of action and has been shown to be highly selective for the reverse transcriptase enzyme of HIV. However, N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the research and development of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide. One area of interest is the optimization of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide's pharmacokinetic properties, such as solubility and stability, to improve its efficacy in vivo. Another area of interest is the development of new N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide derivatives with improved potency and selectivity for the reverse transcriptase enzyme of HIV. Additionally, N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide could be further studied for its potential use in the treatment of other viral infections, such as hepatitis B and C.

Synthesemethoden

The synthesis of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide involves the condensation of 2-(2-thienyl)imidazo[1,2-a]pyridine-3-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide in high purity. The synthesis of N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been extensively studied for its potential use in the treatment of HIV/AIDS. It has been shown to inhibit the reverse transcriptase enzyme of HIV, which is essential for the replication of the virus. N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide has been found to be effective against both wild-type and drug-resistant strains of HIV, making it a promising candidate for the development of new anti-HIV drugs.

Eigenschaften

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-6-13(19)17-15-14(11-7-5-10-20-11)16-12-8-3-4-9-18(12)15/h3-5,7-10H,2,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXYJHLBFLETIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.